molecular formula C18H23N3O4 B6719114 N-[1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]furan-3-carboxamide

N-[1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]furan-3-carboxamide

Cat. No.: B6719114
M. Wt: 345.4 g/mol
InChI Key: NKCSPAYFUWNSKU-UHFFFAOYSA-N
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Description

N-[1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]furan-3-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound features multiple functional groups, including an oxadiazole ring, a cycloheptyl ring, and a furan ring, each contributing unique properties to the molecule. Its diverse chemical structure enables a wide range of biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c22-15(13-5-9-23-11-13)20-18(7-3-1-2-4-8-18)17-19-16(25-21-17)14-6-10-24-12-14/h5,9,11,14H,1-4,6-8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCSPAYFUWNSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=NOC(=N2)C3CCOC3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Oxadiazole Formation: The synthesis generally begins with the construction of the 1,2,4-oxadiazole ring, typically through a cyclization reaction between a nitrile and an amidoxime under acidic or basic conditions.

  • Cycloheptyl Ring Introduction: The cycloheptyl moiety can be introduced via a coupling reaction, such as Suzuki-Miyaura or Stille coupling, using appropriate cycloheptylboronic acid or cycloheptyl tin reagents.

  • Furan-3-Carboxamide Formation: The final step involves the amidation reaction, where furan-3-carboxylic acid reacts with an amine derivative of the previously synthesized intermediate.

Industrial Production Methods:

In industrial settings, the production may involve:

  • Batch or Continuous Flow Synthesis: Ensuring high yield and purity through optimized reaction conditions.

  • Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidation at the oxolan-3-yl group, forming various oxidized derivatives.

  • Reduction: Reduction reactions can be directed towards the furan ring or the cycloheptyl ring under specific conditions.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogenation agents, nitrating mixtures.

Major Products Formed:

  • Oxidized Derivatives: Such as oxolan-3-one derivatives.

  • Reduced Products: Various reduced forms of the furan and cycloheptyl rings.

  • Substituted Compounds: Halogenated, nitrated, and other substituted furan derivatives.

Scientific Research Applications

N-[1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]furan-3-carboxamide has various applications in scientific research:

  • Chemistry: Used as a building block for more complex molecules, facilitating the study of structure-activity relationships.

  • Biology: Investigated for its potential as a biochemical probe due to its unique interactions with biological macromolecules.

  • Medicine: Explored for its therapeutic potential in treating conditions like cancer, inflammation, and infectious diseases.

  • Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways:

The compound exerts its effects primarily through interaction with specific proteins and enzymes within biological systems:

  • Enzyme Inhibition: It can inhibit enzymes involved in crucial metabolic pathways, affecting cellular processes.

  • Receptor Binding: Binds to certain receptors, modulating their activity and influencing signal transduction pathways.

Comparison with Similar Compounds

N-[1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]furan-3-carboxamide stands out compared to similar compounds:

  • Unique Structure: The presence of an oxadiazole ring linked to a cycloheptyl and furan ring is relatively unique, providing distinct chemical and biological properties.

  • Similar Compounds: Includes other oxadiazole derivatives, such as 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,4-oxadiazoles and 5-(4-methoxyphenyl)-1,2,4-oxadiazoles.

This compound, with its multifaceted properties and diverse applications, represents a significant area of interest for further research and development.

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